Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate
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Overview
Description
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate is an organic compound with the molecular formula C13H20O5 and a molecular weight of 256.29 g/mol . This compound is a derivative of pentenoate and is characterized by the presence of an ethoxycarbonyl group attached to an allyl ether moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate typically involves the reaction of ethyl 2-bromo-4-pentenoate with sodium ethoxide in ethanol, followed by the addition of ethyl 2-(ethoxycarbonyl)allyl ether . The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate can be compared with other similar compounds, such as:
Ethyl 2-acetylpent-4-enoate: This compound has a similar structure but with an acetyl group instead of an ethoxycarbonyl group.
Ethyl 2-(prop-2-en-1-yl)acetoacetate: This compound has a prop-2-en-1-yl group attached to the acetoacetate moiety.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H20O5 |
---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxycarbonylprop-2-enoxy)pent-4-enoate |
InChI |
InChI=1S/C13H20O5/c1-5-8-11(13(15)17-7-3)18-9-10(4)12(14)16-6-2/h5,11H,1,4,6-9H2,2-3H3 |
InChI Key |
FSAACJJFBMVJRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)OCC(=C)C(=O)OCC |
Origin of Product |
United States |
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